molecular formula C10H10O2 B098494 6-methoxy-2H-chromene CAS No. 18385-84-7

6-methoxy-2H-chromene

Cat. No.: B098494
CAS No.: 18385-84-7
M. Wt: 162.18 g/mol
InChI Key: LMCDFCKWRNBXBB-UHFFFAOYSA-N
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Description

Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and anti-inflammatory properties . The methoxy group at the 6-position of the benzopyran ring enhances its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2H-chromene can be achieved through various methods. One common approach is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts such as sulfuric acid, trifluoroacetic acid, or phosphorous pentoxide . Another method involves the Knoevenagel condensation, where salicylaldehyde derivatives react with malonic acid or its derivatives in the presence of a base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of catalyst and reaction conditions can be optimized to maximize yield and purity. For instance, the use of microwave irradiation and ionic liquids has been explored to enhance reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-methoxy-2H-chromene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzopyrans, quinones, and dihydro derivatives, which can have enhanced or modified biological activities .

Mechanism of Action

Properties

CAS No.

18385-84-7

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

6-methoxy-2H-chromene

InChI

InChI=1S/C10H10O2/c1-11-9-4-5-10-8(7-9)3-2-6-12-10/h2-5,7H,6H2,1H3

InChI Key

LMCDFCKWRNBXBB-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)OCC=C2

Canonical SMILES

COC1=CC2=C(C=C1)OCC=C2

18385-84-7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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